molecular formula C18H15B3O3 B1580813 Triphenylboroxin CAS No. 3262-89-3

Triphenylboroxin

Cat. No. B1580813
CAS RN: 3262-89-3
M. Wt: 311.7 g/mol
InChI Key: VOXXGUAZBWSUSS-UHFFFAOYSA-N
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Description

Triphenylboroxin is an organic boron compound that belongs to the boroxine group . It is also the trimeric anhydrate of phenylboronic acid .


Synthesis Analysis

Triphenylboroxin has chemical properties of great interest in organic synthesis, enabling the development of promising molecular architectures . The dynamic interconversion ability of boroxine cages enables the optimization of relevant pharmacological properties in drug delivery . In addition, the synthesis of a novel 2D boroxine framework showed distinctive electronic and morphological properties that can be used in the design of new electronic devices .


Molecular Structure Analysis

The molecular formula of Triphenylboroxin is C18H15B3O3 . It is characterized by the geometric arrangement of N-coordinated boron atoms .


Chemical Reactions Analysis

Triphenylboroxin exhibits stability under low-energy-electron interactions . The abundance of the molecular parent cation in the mass spectrum at 70 eV reflects the stability of Triphenylboroxin . The appearance energies of three fragment cations were reported, and the experimental first ionization potential was found at 9.12 ± 0.10 eV .


Physical And Chemical Properties Analysis

Triphenylboroxin has a molecular weight of 311.74 . Its melting point ranges from 217.0 to 221.0 °C, and its predicted boiling point is 368.3±25.0 °C . It has a predicted density of 1.13±0.1 g/cm3 .

Scientific Research Applications

Endocrine Disruption and Toxicity

Triphenyltin (TPT) is identified as a significant endocrine disruptor across various species, from aquatic animals to mammals. Its endocrine-disrupting effects are evident in the morphological and physiological changes in the animal endocrine system, including the damage to endocrine glands and interference in hormone synthesis and bioavailability. Notably, TPT exposure is linked to reproductive dysfunction, such as imposex in aquatic animals and spermatogenic disorders in mammals (Shuwen He, Ping Li, Zhi‐Hua Li, 2020).

Neurological and Physiological Regulation

TPT exposure has been shown to interfere with neurological and reproductive regulation, affecting steroid production and leading to abnormalities in reproductive cycles and functions (Ping Li, Zhi‐Hua Li, Liqiao Zhong, 2020).

Environmental Persistence and Biodegradation

The environmental persistence of TPT and its degradation process have been studied, highlighting the challenges in its biodegradation. Certain microorganisms, such as Stenotrophomonas maltophilia, can adsorb and degrade TPT, transforming it into less toxic compounds. This process also affects cellular metabolism and nutrient utilization (Jiong Gao, Jinshao Ye, Jiawen Ma, Litao Tang, Jie Huang, 2014).

Aquatic Toxicology and Reproductive Effects

Research on aquatic organisms like zebrafish and Japanese medaka has demonstrated that TPT exposure disrupts thyroid function and inhibits growth, highlighting its toxicological impact across generations (Y. Horie, Haruna Watanabe, Hitomi Takanobu, Yoshiko Shigemoto, Takahiro Yamagishi, T. Iguchi, N. Tatarazako, 2017).

Anticancer Compounds

The triphenylmethyl motif, closely related to Triphenylboroxin's structure, has been explored for its potential in anticancer agents. Some phosphonate and phosphonochloridates containing this motif have shown promise in inducing death in various cancer cell lines, suggesting a diverse mechanism of action for these compounds (R. Palchaudhuri, V. Nesterenko, P. Hergenrother, 2008).

Catalysis and Organic Synthesis

Triphenylboroxin, by analogy with related compounds, may find applications in catalysis and organic synthesis. For instance, triphenylmethyl motifs have been used in asymmetric aryl transfer reactions to aldehydes, showcasing the potential utility of triphenyl structures in synthetic chemistry (Xiaoyu Wu, Xin‐Yuan Liu, Gang Zhao, 2005).

Safety And Hazards

Triphenylboroxin may cause long-lasting harmful effects to aquatic life . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Triphenylboroxin’s chemical properties make it of great interest in organic synthesis, enabling the development of promising molecular architectures . Its dynamic interconversion ability of boroxine cages enables the optimization of relevant pharmacological properties in drug delivery . This may justify the development of recent molecular architectures containing Triphenylboroxin used in a wide range of applications .

properties

IUPAC Name

2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15B3O3/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXXGUAZBWSUSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OB(OB(O1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15B3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186311
Record name Boroxin, triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylboroxin

CAS RN

3262-89-3
Record name Boroxin, triphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003262893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triphenylboroxin
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Record name Triphenylboroxin
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Record name Boroxin, triphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-triphenyl-1,3,5,2,4,6-trioxatriborinane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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